molecular formula C21H14O2 B15295349 10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one

10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one

Cat. No.: B15295349
M. Wt: 298.3 g/mol
InChI Key: KGQNBZACENOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one is an organic compound with the molecular formula C21H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxyphenyl group attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one typically involves the condensation of anthracen-9(10H)-one with 3-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the anthracene core can be reduced to form a hydroxyl group.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of anthracen-9-ol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the hydroxyphenyl group.

Mechanism of Action

The mechanism of action of 10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one is primarily related to its ability to interact with various molecular targets and pathways. For instance, its photophysical properties make it suitable for use in OLEDs, where it can participate in energy transfer processes. In biological systems, it may exert its effects by interacting with cellular components, leading to changes in cell signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one is unique due to the presence of the hydroxyphenyl group, which imparts distinct photophysical properties and potential biological activities. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

10-[(3-hydroxyphenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H

InChI Key

KGQNBZACENOOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)O)C4=CC=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.